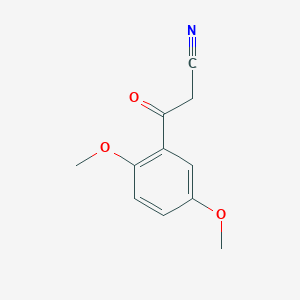

2,5-Dimethoxybenzoylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethoxybenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of this compound can be achieved from Methyl 2,5-Dimethoxybenzoate and Acetonitrile . A detailed analysis of the synthesis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines has been discussed in a review .Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique

1. Role in Synthesis of Isoxazole Derivatives

2,5-Dimethoxybenzoylacetonitrile is utilized in the synthesis of isoxazole derivatives. It is derived from α-bromoacetoveratrone and potassium cyanide, showcasing its importance in organic synthesis processes. The compound displays interesting structural features like intramolecular weak hydrogen bonds, which are relevant for its reactivity and applications in chemical synthesis (Sánchez-Viesca, Berros, & Gómez, 2012).

2. Photodegradation Studies

Research on dimethoxy curcuminoids, closely related to this compound, revealed that their photodegradation in acetonitrile solution depends on the position of the methoxy group on the phenyl ring. This insight is vital for understanding the stability and decomposition pathways of related compounds, which can influence their handling and storage in various research settings (Galer & Šket, 2015).

3. Photoreactions in Photoremovable Protecting Groups

In studies focused on photoremovable protecting groups, 3',5'-dimethoxybenzoin, a compound structurally similar to this compound, was used. Its primary photoreactions were explored, providing insights into the release mechanisms of protecting groups in polar media. Such research has implications for controlled release in chemical and biological applications (Boudebous et al., 2007).

4. Antifungal Applications

Research has indicated the antifungal potential of 2,5-dimethoxybenzoic acid, a derivative of this compound, particularly against postharvest decay pathogens of fruits like strawberries. This showcases its potential application in agricultural and food preservation research (Lattanzio et al., 1996).

5. Redox Chemistry in Wood Degradation

In the context of wood degradation, 2,5-dimethoxybenzoquinone (2,5-DMBQ), closely related to this compound, plays a critical role in the redox cycle, especially in the regeneration of Fe2+ and H2O2 in brown rot fungal decay. This reveals its importance in understanding and potentially controlling biodegradation processes (Varela & Tien, 2003).

Mécanisme D'action

Target of Action

The primary target of 2,5-Dimethoxybenzoylacetonitrile is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family. Serotonin receptors regulate various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .

Mode of Action

This compound acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2A receptor, activating it. This activation leads to a series of events and changes within the cell .

Biochemical Pathways

The activation of the 5-HT2A receptor by this compound can affect various biochemical pathways. Generally, the activation of serotonin receptors can influence pathways related to mood regulation, sleep, and other neurological processes .

Pharmacokinetics

The metabolism and excretion of this compound are areas for future research .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its activation of the 5-HT2A receptor. This can lead to a variety of responses depending on the specific cell and tissue types, including changes in cell signaling and potentially influencing neurological processes .

Analyse Biochimique

Biochemical Properties

2,5-Dimethoxybenzoylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns. Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors. Additionally, it may cause enzyme inhibition by occupying the active site, preventing substrate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location .

Propriétés

IUPAC Name |

3-(2,5-dimethoxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSZWIOGJISPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)